molecular formula C13H11N3O3S B8294571 4-[(5-Formyl-1-methyl-1H-pyrazol-4-yl)ethynyl]benzenesulfonamide

4-[(5-Formyl-1-methyl-1H-pyrazol-4-yl)ethynyl]benzenesulfonamide

Cat. No.: B8294571
M. Wt: 289.31 g/mol
InChI Key: WLZZSFWMPFHGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Formyl-1-methyl-1H-pyrazol-4-yl)ethynyl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

4-[2-(5-formyl-1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide

InChI

InChI=1S/C13H11N3O3S/c1-16-13(9-17)11(8-15-16)5-2-10-3-6-12(7-4-10)20(14,18)19/h3-4,6-9H,1H3,(H2,14,18,19)

InChI Key

WLZZSFWMPFHGIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#CC2=CC=C(C=C2)S(=O)(=O)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-iodo-1-methyl-1H-pyrazol-5-carbaldehyde (500 mg), 4-ethynylbenzenesulfonic acid (383 mg), copper(I) iodide (20 mg), bis(triphenylphosphine)palladium(II) dichloride (149 mg), triethylamine (600 μL) and dimethylformamide (10 mL) was stirred at 80° C. for 4 hours. Thereafter, the reaction solution was filtrated with Celite, and the filtrate was then washed with water. The organic layer was dried over anhydrous sodium sulfate, and was then concentrated under a reduced pressure. The residue was purified by column chromatography (silica gel cartridge, chloroform/methanol=99:1 to 90:10), so as to obtain the title compound (580 mg) in the form of a light yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
149 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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